molecular formula C6H7F3N2O B1393526 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 866472-53-9

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B1393526
CAS RN: 866472-53-9
M. Wt: 180.13 g/mol
InChI Key: NESMTDYSHSBSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, also known as ETP, is an organic compound that has been synthesized and studied for its various applications. ETP is a heterocyclic compound with a five-membered ring structure consisting of one nitrogen, one oxygen, and three carbon atoms. It has been used as a reagent in organic synthesis and as an intermediate in pharmaceutical synthesis. It has also been found to have potential applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

Antihyperglycemic Agents

The compound and its analogs have been identified as potent antihyperglycemic agents. Specifically, substitutions on the benzyl group combined with trifluoromethyl at certain positions of the pyrazol-3-one structure showed significant reduction in plasma glucose levels in diabetic mice. Notably, a compound referred to as WAY-123783 demonstrated a notable reduction in plasma glucose levels, mainly through the selective inhibition of renal tubular glucose reabsorption, distinguishing it from other glucose absorption inhibitors like phlorizin. The compound does not effectively block intestinal glucose absorption, suggesting a different mechanism of action. The structure-activity relationship (SAR) studies further supported the notion that these compounds represent a new class of antihyperglycemic agents (Kees et al., 1996).

Analgesic and Anti-inflammatory Properties

Derivatives of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one have exhibited notable analgesic and anti-inflammatory properties. For instance, a series of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles designed as bioisosteric replacements of benzene in salicylamide showed significant reduction in pain-related behavior and carrageenan-induced paw edema in mice. These synthesized compounds were suggested as promising candidates for novel analgesic and anti-inflammatory agents (Sauzem et al., 2008).

Pain Management

Various isomers and derivatives of the compound were synthesized and evaluated for their effects on pathological pain models in mice. Certain compounds exhibited anti-hyperalgesic action and anti-edematogenic effects, without causing locomotive disorders, making them comparable to established pain management drugs like Celecoxib in an arthritic pain model. These findings indicate the potential of these compounds for the development of new drugs for pain treatment (Lobo et al., 2015).

Potential Antipyretic Agents

Some derivatives of the compound have been studied for their effects on body temperature and fever in mice. Specifically, certain novel pyrazolines like MPCA and PPCA were found to reverse lipopolysaccharide-induced fever without altering basal rectal temperature. These results suggest their potential use as antipyretic agents (Souza et al., 2002).

Antidiabetic Agents

Further studies involved bioisosteric substitution to generate new structural alternatives to established heterocycles as potential antidiabetic agents. Among these, a family of acidic azoles, including pyrazol-3-ones, showed significant plasma glucose-lowering activity in diabetic mice. This study highlights the potential of these compounds as promising new classes of antidiabetic agents (Kees et al., 1995).

CNS Agents

A series of compounds were synthesized and identified for their potential as central nervous system (CNS) agents. Specifically, certain 4-hydroxyindeno[1,2-c]pyrazoles showed significant biological activity, indicating their potential use in CNS-related treatments (Lemke et al., 1978).

properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESMTDYSHSBSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

CAS RN

866472-53-9
Record name 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.